N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride
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Overview
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains other functional groups such as amide, ether, and chloro groups .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The exact synthesis pathway for this specific compound is not mentioned in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the solubility of the compound can be determined by its interaction with different solvents . The aromaticity of the thiazole ring can be estimated by the chemical shift of the ring proton .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds such as 4-methoxy-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, which can potentially act as COX-2 inhibitors and have analgesic and anti-inflammatory activities. This study provides a foundation for the synthesis of similar compounds including N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)isoxazole-3-carboxamide hydrochloride (Abu‐Hashem et al., 2020).
Development of PET Agents for Parkinson's Disease
A study synthesized a compound, HG-10-102-01, for potential use as a PET imaging agent in Parkinson's disease. This showcases the potential of structurally similar compounds, like the one , in the field of neurological disease imaging (Wang et al., 2017).
Potential Antimicrobial Agents
A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and showed in vitro antibacterial and antifungal activities. These findings indicate that structurally related compounds, such as the one you're inquiring about, could also have antimicrobial potential (Desai et al., 2011).
Biological and Pharmacological Activities
Inhibitory Selectivity for HDAC6
A compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, exhibited potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This suggests that similar compounds could be explored for their potential in treating conditions like Alzheimer's disease (Lee et al., 2018).
Potential in Gastrokinetic Activities
Research on a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides revealed potent in vivo gastric emptying activity. This underscores the potential of structurally related compounds in gastrokinetic applications (Kato et al., 1992).
Antihypertensive Effects
A study on N-(biphenylylmethyl)imidazoles, a new series of nonpeptide angiotensin II receptor antagonists, demonstrated potent antihypertensive effects upon oral administration. This research provides insight into the potential cardiovascular applications of related compounds (Carini et al., 1991).
Antimicrobial Activities
Research on the synthesis and evaluation of 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety for antibacterial activities indicates that compounds structurally similar to the one could have significant antimicrobial properties (Qu et al., 2018).
Future Directions
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S.ClH/c1-12-11-14(22-28-12)18(25)24(6-5-23-7-9-27-10-8-23)19-21-16-15(26-2)4-3-13(20)17(16)29-19;/h3-4,11H,5-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPAAKRLOWOOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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